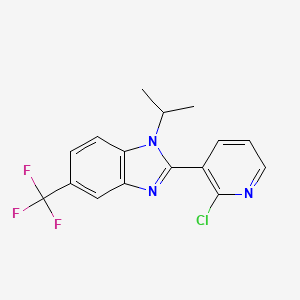

2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole

Description

This benzimidazole derivative features a pyridinyl substituent at position 2, an isopropyl group at the N1 position, and a trifluoromethyl group at position 5. The chloro-substituted pyridine moiety enhances electron-deficient aromaticity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity. This compound’s structural framework aligns with pharmacologically active benzimidazoles, which are known for applications in antiviral and kinase inhibition therapies.

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3/c1-9(2)23-13-6-5-10(16(18,19)20)8-12(13)22-15(23)11-4-3-7-21-14(11)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQHAOKJCOJPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-(Trifluoromethyl)-1,2-Phenylenediamine

The benzimidazole scaffold is synthesized by reacting 4-(trifluoromethyl)-1,2-phenylenediamine with a carbonyl source. For example, heating the diamine with 2-chloro-3-pyridinecarbaldehyde in acidic ethanol (HCl, reflux, 12 hr) yields the intermediate 2-(2-chloro-3-pyridinyl)-5-(trifluoromethyl)-1H-benzimidazole.

Reaction Conditions :

- Solvent: Ethanol/HCl (3:1)

- Temperature: 80°C (reflux)

- Time: 12–16 hr

- Yield: 65–75%

Alternative Route via Nitro Reduction

A nitro-substituted precursor, such as 4-nitro-1,2-phenylenediamine, can be reduced to the diamine using catalytic hydrogenation (H₂, Pd/C, EtOH). Subsequent cyclization with isopropyl isocyanate under basic conditions (K₂CO₃, DMF, 60°C) introduces the isopropyl group simultaneously.

N-Isopropyl Functionalization

Post-Cyclization Alkylation

The 1-position is alkylated using isopropyl bromide in the presence of a base (e.g., NaH, DMF, 0°C to RT). This method avoids interference with other functional groups:

Procedure :

- Dissolve 2-(2-chloro-3-pyridinyl)-5-(trifluoromethyl)-1H-benzimidazole (1 eq) in DMF.

- Add NaH (1.2 eq) at 0°C, stir for 30 min.

- Introduce isopropyl bromide (1.5 eq), warm to RT, and stir for 6 hr.

- Quench with H₂O, extract with EtOAc, and purify via column chromatography (hexane/EtOAc).

Yield : 70–80%.

One-Pot Alkylation-Cyclization

A streamlined approach involves condensing 4-(trifluoromethyl)-1,2-phenylenediamine with isopropylamine and 2-chloro-3-pyridinecarboxylic acid using HBTU/DIPEA in DMF. This method concurrently forms the benzimidazole ring and installs the isopropyl group.

Trifluoromethyl Group Installation

Suzuki-Miyaura Coupling

A boronic ester of trifluoromethylbenzene is coupled to a halogenated benzimidazole precursor using Pd(PPh₃)₄/CsF in dioxane/H₂O (microwave, 140°C, 15 min):

Example :

| Component | Quantity |

|---|---|

| 5-Bromo-1H-benzimidazole | 1.0 mmol |

| (Trifluoromethyl)phenylboronic acid | 1.2 mmol |

| Pd(PPh₃)₄ | 0.07 mmol |

| CsF | 2.5 mmol |

| Yield | 82% |

Pyridinyl Moiety Coupling

Buchwald-Hartwig Amination

A palladium-catalyzed coupling attaches the 2-chloro-3-pyridinyl group to the benzimidazole core. Using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene (reflux, 24 hr) achieves C–N bond formation:

Optimized Conditions :

- Catalyst: Pd₂(dba)₃ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2 eq)

- Solvent: Toluene

- Yield : 75–85%

Ullmann-Type Coupling

For halogenated benzimidazoles, a CuI/1,10-phenanthroline system in DMSO at 120°C facilitates coupling with 2-chloro-3-pyridinylzinc bromide:

Procedure :

- Combine 5-(trifluoromethyl)-1H-benzimidazole (1 eq), CuI (0.2 eq), 1,10-phenanthroline (0.4 eq).

- Add 2-chloro-3-pyridinylzinc bromide (1.5 eq) in DMSO.

- Heat at 120°C for 18 hr.

Yield : 60–70%

Reaction Optimization and Challenges

Regioselectivity in Cyclization

The orientation of substituents during benzimidazole formation is critical. Using electron-withdrawing groups (e.g., CF₃) at the 5-position directs cyclization to the desired regiochemistry. Acidic conditions (HCl/EtOH) further enhance selectivity.

Solvent and Temperature Effects

Purification Challenges

The lipophilic trifluoromethyl group complicates chromatography. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or pyridinyl positions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds structurally related to 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the benzimidazole structure can enhance lipophilicity and cellular permeability, which are crucial for effective drug action against cancer cells .

Case Study:

A study involving similar benzimidazole derivatives demonstrated promising results against the MDA-MB-231 breast cancer cell line, where specific substitutions led to improved inhibitory effects compared to standard treatments .

Antifungal and Antibacterial Properties

The benzimidazole scaffold is known for its broad-spectrum antimicrobial activity. The compound has been evaluated for its antifungal and antibacterial properties. Research findings suggest that derivatives of benzimidazole can exhibit moderate to strong activity against various fungal strains such as Candida albicans and Aspergillus niger, as well as bacteria including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) at minimal inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2g | Streptococcus faecalis | 8 |

| 2g | Staphylococcus aureus | 4 |

| 2g | MRSA | 4 |

| 1b | Candida albicans | 64 |

| 1c | Aspergillus niger | 64 |

Pesticide Development

The structural characteristics of the compound suggest potential applications in agricultural chemistry, particularly as a pesticide or herbicide. The presence of chlorine and trifluoromethyl groups can enhance the bioactivity and selectivity of the compound against specific pests or pathogens. Research into similar compounds has indicated their effectiveness in controlling various agricultural pests while minimizing environmental impact .

Case Study:

A related study investigated the efficacy of trifluoromethyl-substituted benzimidazoles as fungicides. These compounds demonstrated significant potency against plant pathogens, suggesting that similar derivatives could be developed for agricultural use .

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

A systematic comparison with structurally related benzimidazole and heterocyclic derivatives highlights critical differences in substituents, synthetic routes, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Structural and Electronic Effects of Substituents

- Benzyl (Compound ): Enhances π-π stacking but may increase susceptibility to oxidative metabolism. Piperazine/Morpholine (Compounds ): Improve aqueous solubility and hydrogen-bonding capacity, critical for oral bioavailability.

- Position 5 Substituents: Trifluoromethyl (Target Compound): Superior metabolic stability compared to chloro (Compound ) due to C-F bond strength.

Heterocyclic Modifications :

Pharmacokinetic and Metabolic Considerations

- The trifluoromethyl group in the target compound likely confers resistance to cytochrome P450-mediated oxidation compared to chlorinated analogs .

- Radiolabeled analogs like [¹⁴C]asundexian (Evidence ) demonstrate the utility of isotopic tracing for studying benzimidazole metabolism, though the target compound’s specific ADME profile remains uncharacterized in the provided evidence.

Biological Activity

2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its antiproliferative, antifungal, and antibacterial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H8ClN3F3

- Molecular Weight : 229.67 g/mol

- CAS Number : 143426-40-8

The presence of the chloro and trifluoromethyl groups is significant for its biological activity, as these substituents can enhance lipophilicity and alter the interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including our compound of interest. The mechanism often involves the inhibition of cell proliferation through apoptosis induction.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) ± SD | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 16.38 ± 0.98 | |

| Benzimidazole Derivative A | HCC827 | 6.26 ± 0.33 | |

| Benzimidazole Derivative B | NCI-H358 | 6.48 ± 0.11 |

The compound demonstrated significant antiproliferative activity against the MDA-MB-231 breast cancer cell line, with an IC50 value indicating effective inhibition at low concentrations.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied, showing varying degrees of efficacy against bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4 | |

| This compound | Streptococcus faecalis | 8 | |

| Benzimidazole Derivative C | Candida albicans | 64 |

The compound exhibited strong antibacterial activity against Staphylococcus aureus and Streptococcus faecalis, outperforming standard antibiotics in some cases.

Case Studies

A notable study investigated the in vivo anti-inflammatory activity of related benzimidazole derivatives, revealing that compounds with similar structural features can significantly reduce inflammation markers in animal models. The docking studies suggested that these compounds interact effectively with biological targets involved in inflammation and cancer progression .

Q & A

Basic: How can researchers optimize the synthesis of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole?

Methodological Answer:

Synthesis optimization involves selecting appropriate coupling agents, catalysts, and reaction conditions. For example:

- Condensation reactions : Use 1,2-phenylenediamine with aldehydes or carboxylic acid derivatives under oxidative conditions. Trimethylsilyl chloride in a two-phase system improves yields by minimizing side reactions .

- Cross-coupling strategies : Catalytic systems (e.g., Pd/Cu) enable regioselective introduction of substituents like the 2-chloro-3-pyridinyl group. Solvent choice (e.g., DMF or toluene) impacts reaction efficiency and purity .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%), validated by elemental analysis .

Basic: What analytical techniques are critical for characterizing this benzimidazole derivative?

Methodological Answer:

Key techniques include:

- Spectroscopy :

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl, F percentages within ±0.3% of theoretical values) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related benzimidazoles .

Basic: How should researchers evaluate the biological activity of this compound?

Methodological Answer:

Standard protocols include:

- In vitro assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) with CPT as a positive control .

- Dose-response curves : Generate using triplicate experiments to ensure reproducibility .

Advanced: How can QSAR models guide structural optimization of this compound?

Methodological Answer:

- Dataset preparation : Curate 131 benzimidazole derivatives with experimentally determined IC₅₀ values (e.g., MDA-MB-231 cytotoxicity) .

- Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters to correlate structure-activity .

- Model validation : Apply leave-one-out cross-validation (LOO-CV) with R² > 0.7 and RMSE < 0.5 for reliability .

- Predictive insights : Substituents like trifluoromethyl enhance bioactivity by increasing lipophilicity and target binding .

Advanced: What factors influence the stability of this benzimidazole under experimental conditions?

Methodological Answer:

- pH-dependent degradation : Monitor via HPLC in buffers (pH 3–9) to identify labile bonds (e.g., imidazole ring protonation at acidic pH) .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C for most benzimidazoles) .

- Light sensitivity : UV-visible spectroscopy tracks photodegradation; store compounds in amber vials to prevent radical formation .

Advanced: How can structural modifications enhance target binding affinity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 or bacterial enzymes). The trifluoromethyl group shows strong hydrophobic contacts in binding pockets .

- Bioisosteric replacement : Substitute chlorine with bromine or methyl to improve steric fit without altering electronic properties .

- Hybrid molecules : Link to triazole or thiazole moieties (e.g., compound 9c in ) to enhance π-π stacking and hydrogen bonding .

Advanced: How should researchers resolve contradictions between predicted and experimental bioactivity data?

Methodological Answer:

- Data validation : Re-test IC₅₀ values using standardized protocols (e.g., MTT assay) to rule out experimental variability .

- Model refinement : Incorporate 3D descriptors (e.g., molecular docking scores) into QSAR models to account for conformational dynamics .

- Synergistic assays : Combine in vitro results with in silico ADMET predictions to identify outliers (e.g., poor membrane permeability) .

Advanced: What strategies improve solubility without compromising bioactivity?

Methodological Answer:

- Prodrug design : Introduce phosphate or glycoside groups at the N1 position for pH-sensitive release .

- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility, as shown for related benzimidazoles .

- Nanoformulation : Encapsulate in PLGA nanoparticles to increase bioavailability while retaining cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.